molecular formula C11H19NOS B13325219 4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol

4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol

Cat. No.: B13325219
M. Wt: 213.34 g/mol
InChI Key: YEPIEHJJEIRGLG-UHFFFAOYSA-N
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Description

4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol is a chemical compound with the molecular formula C₁₁H₁₉NOS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol typically involves the reaction of 3-methylthiophene with ethylamine, followed by a series of steps to introduce the butan-2-ol moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to obtain reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Solvents: Ethanol, methanol, dichloromethane (DCM)

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H19NOS

Molecular Weight

213.34 g/mol

IUPAC Name

4-[1-(3-methylthiophen-2-yl)ethylamino]butan-2-ol

InChI

InChI=1S/C11H19NOS/c1-8-5-7-14-11(8)10(3)12-6-4-9(2)13/h5,7,9-10,12-13H,4,6H2,1-3H3

InChI Key

YEPIEHJJEIRGLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)NCCC(C)O

Origin of Product

United States

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